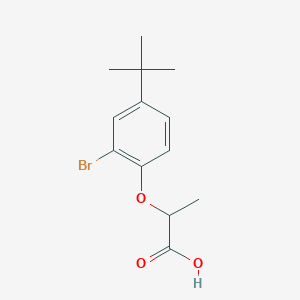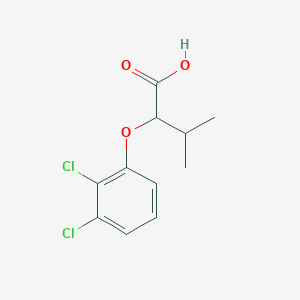![molecular formula C28H30N2O6 B254347 1-[4-(Allyloxy)-3-methoxyphenyl]-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254347.png)
1-[4-(Allyloxy)-3-methoxyphenyl]-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Allyloxy)-3-methoxyphenyl]-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as AMPP, is a novel compound that has shown promise in scientific research applications. This compound has a unique structure that makes it a potential candidate for various biochemical and physiological studies.
作用機序
1-[4-(Allyloxy)-3-methoxyphenyl]-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its biological effects through multiple mechanisms of action. One of the primary mechanisms is through the inhibition of the protein kinase B (Akt) signaling pathway, which is involved in cell survival and proliferation. 1-[4-(Allyloxy)-3-methoxyphenyl]-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been found to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell differentiation and survival.
Biochemical and Physiological Effects
1-[4-(Allyloxy)-3-methoxyphenyl]-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been found to have various biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, 1-[4-(Allyloxy)-3-methoxyphenyl]-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to have anti-inflammatory and antioxidant effects. 1-[4-(Allyloxy)-3-methoxyphenyl]-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been found to modulate the immune system and improve insulin sensitivity.
実験室実験の利点と制限
One of the advantages of using 1-[4-(Allyloxy)-3-methoxyphenyl]-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments is its high potency and selectivity. 1-[4-(Allyloxy)-3-methoxyphenyl]-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to have low toxicity and minimal side effects, making it a safe compound to use in animal studies. However, one of the limitations of using 1-[4-(Allyloxy)-3-methoxyphenyl]-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the research on 1-[4-(Allyloxy)-3-methoxyphenyl]-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One area of interest is in the development of 1-[4-(Allyloxy)-3-methoxyphenyl]-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is in the optimization of the synthesis method to produce 1-[4-(Allyloxy)-3-methoxyphenyl]-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione with higher yields and purity. Additionally, further studies are needed to elucidate the precise mechanisms of action of 1-[4-(Allyloxy)-3-methoxyphenyl]-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione and to identify potential drug targets.
合成法
The synthesis of 1-[4-(Allyloxy)-3-methoxyphenyl]-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves a series of chemical reactions, which include the condensation of 4-allyloxy-3-methoxybenzaldehyde and 3-morpholin-4-ylpropanal, followed by cyclization and oxidation to form the final product. The synthesis method has been optimized to produce high yields of 1-[4-(Allyloxy)-3-methoxyphenyl]-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione with high purity.
科学的研究の応用
1-[4-(Allyloxy)-3-methoxyphenyl]-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been studied extensively for its potential use in various scientific research applications. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that 1-[4-(Allyloxy)-3-methoxyphenyl]-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. 1-[4-(Allyloxy)-3-methoxyphenyl]-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been found to inhibit angiogenesis, which is the process of forming new blood vessels that supply oxygen and nutrients to cancer cells.
Another area of research has been in the field of neuroprotection. 1-[4-(Allyloxy)-3-methoxyphenyl]-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to protect neurons from damage caused by oxidative stress and other neurotoxic agents. 1-[4-(Allyloxy)-3-methoxyphenyl]-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been found to improve cognitive function in animal models of Alzheimer's disease.
特性
製品名 |
1-[4-(Allyloxy)-3-methoxyphenyl]-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
|---|---|
分子式 |
C28H30N2O6 |
分子量 |
490.5 g/mol |
IUPAC名 |
1-(3-methoxy-4-prop-2-enoxyphenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H30N2O6/c1-3-15-35-22-10-9-19(18-23(22)33-2)25-24-26(31)20-7-4-5-8-21(20)36-27(24)28(32)30(25)12-6-11-29-13-16-34-17-14-29/h3-5,7-10,18,25H,1,6,11-17H2,2H3 |
InChIキー |
IFQKDXXZUQNUEZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=CC=CC=C5C3=O)OCC=C |
正規SMILES |
COC1=C(C=CC(=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=CC=CC=C5C3=O)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3Z)-3-cyano-2-oxo-3-(4-oxo-1H-quinazolin-2-ylidene)propyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B254264.png)







![2-(4-isopropylbenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B254282.png)



![[2-(Furan-2-yl)-4-oxochromen-6-yl] 2-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B254291.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide](/img/structure/B254292.png)